molecular formula C13H11NO B13014581 6-Benzylpicolinaldehyde

6-Benzylpicolinaldehyde

Cat. No.: B13014581
M. Wt: 197.23 g/mol
InChI Key: WOKFMALQCCXLBF-UHFFFAOYSA-N
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Description

6-Benzylpicolinaldehyde is an organic compound that belongs to the class of picolinaldehydes, which are derivatives of pyridine. This compound is characterized by the presence of a benzyl group attached to the sixth position of the picolinaldehyde structure. It is widely used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylpicolinaldehyde typically involves the reaction of picolinaldehyde with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where picolinaldehyde reacts with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Benzylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Benzylpicolinic acid or benzylpicolinone.

    Reduction: Benzylpicolinalcohol or benzylpicolinamine.

    Substitution: Various substituted picolinaldehydes depending on the nucleophile used.

Scientific Research Applications

6-Benzylpicolinaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and can be used in the study of enzyme-catalyzed reactions.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Benzylpicolinaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The benzyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The aldehyde group can form covalent bonds with nucleophilic residues, leading to the modulation of enzyme activity.

Comparison with Similar Compounds

    Picolinaldehyde: The parent compound without the benzyl group.

    6-Methylpicolinaldehyde: A similar compound with a methyl group instead of a benzyl group.

    6-Ethylpicolinaldehyde: A compound with an ethyl group at the sixth position.

Uniqueness: 6-Benzylpicolinaldehyde is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. The benzyl group enhances its reactivity and allows for the formation of more stable intermediates in various chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

6-benzylpyridine-2-carbaldehyde

InChI

InChI=1S/C13H11NO/c15-10-13-8-4-7-12(14-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2

InChI Key

WOKFMALQCCXLBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CC=C2)C=O

Origin of Product

United States

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